
An In-depth Technical Guide to 2-
Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Cyclopentylethanamine

Cat. No.: B154097 Get Quote

This technical guide provides a comprehensive overview of 2-Cyclopentylethanamine,

including its chemical properties, synthesis, and significant applications in the field of drug

development. The information is intended for researchers, scientists, and professionals

involved in medicinal chemistry and pharmaceutical sciences.

Nomenclature and Identification
The systematic IUPAC name for this compound is 2-cyclopentylethanamine.[1] It is a primary

amine featuring a two-carbon ethyl chain attached to a cyclopentyl group.[2]

Table 1: Synonyms and Identifiers

Identifier Type Value

CAS Number 5763-55-3

EC Number 848-174-4

PubChem CID 5305650

Synonyms

2-Cyclopentylethylamine,

Cyclopentaneethanamine, 2-

Aminoethylcyclopentane, (2-

Cyclopentylethyl)amine, 2-Cyclopentylethan-1-

amine
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A comprehensive list of synonyms is available from various chemical databases.[1][2]

Physicochemical Properties
2-Cyclopentylethanamine is typically a colorless to pale yellow liquid with a characteristic

amine odor.[2] The cyclopentyl group imparts lipophilicity, which can enhance its ability to cross

biological membranes, a valuable property in drug design.[2] It is soluble in organic solvents

and may have moderate water solubility due to the presence of the amine functional group.[2]

Table 2: Physicochemical Data for 2-Cyclopentylethanamine

Property Value Source

Molecular Formula C₇H₁₅N [3]

Molecular Weight 113.20 g/mol [1][4]

Boiling Point 158-159 °C [3]

Density (Predicted) 0.871 ± 0.06 g/cm³ [3]

pKa (Predicted) 10.72 ± 0.10 [3]

XLogP3-AA 1.8 [1]

Canonical SMILES C1CCC(C1)CCN [1]

InChI Key
UKPLRVAKKXWITN-

UHFFFAOYSA-N
[1]

Synthesis and Experimental Protocols
A common and effective method for the synthesis of 2-Cyclopentylethanamine is the

reduction of its corresponding nitrile, 2-cyclopentylacetonitrile. This transformation can be

achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through

catalytic hydrogenation.
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Caption: Synthetic workflow for 2-Cyclopentylethanamine.

Representative Experimental Protocol: Reduction of 2-
Cyclopentylacetonitrile with LiAlH₄
This protocol describes a general procedure for the reduction of a nitrile to a primary amine.

Materials:

2-Cyclopentylacetonitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether (or THF)

Distilled water
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Sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice

bath

Procedure:

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser,

and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 eq.) in

anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

Addition of Nitrile: A solution of 2-cyclopentylacetonitrile (1.0 eq.) in anhydrous diethyl ether

is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An

ice bath may be required to control the initial exothermic reaction.

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature

or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

Workup (Fieser method): The reaction is carefully quenched by the sequential, dropwise

addition of water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous

NaOH solution (X mL), and finally water again (3X mL).

Filtration and Extraction: The resulting granular precipitate is filtered off and washed

thoroughly with diethyl ether. The combined organic filtrates are collected.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude 2-Cyclopentylethanamine can be purified by distillation to yield the

final product.

Applications in Drug Development
2-Cyclopentylethanamine serves as a crucial building block in the synthesis of

pharmacologically active molecules. Its most notable application is as a reactant in the
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discovery of substituted benzamides that function as allosteric modulators of the Follicle-

Stimulating Hormone Receptor (FSHR).[3][5]

Follicle-Stimulating Hormone Receptor (FSHR) Allosteric
Modulators
Follicle-stimulating hormone (FSH) is essential for reproduction, and its receptor (FSHR) is a

key therapeutic target for treating infertility.[6] Small-molecule, orally bioavailable mimetics of

FSH are sought after to improve patient convenience over injectable protein formulations.[6]

Research has led to the discovery of a series of substituted benzamides, synthesized using 2-
Cyclopentylethanamine, that act as positive allosteric modulators (PAMs) of the FSHR.[6]

These compounds enhance the activity of the receptor and show high selectivity against

related receptors like the luteinizing hormone receptor (LHR).[6]

The general structure of these modulators involves an amide linkage formed between a

substituted benzoic acid and 2-Cyclopentylethanamine. The optimization of these benzamide

derivatives has produced compounds with potent activity in primary rat granulosa cells and

favorable pharmacokinetic profiles.[6]

Pharmacology and Mechanism of Action
The benzamide derivatives of 2-Cyclopentylethanamine do not compete with the natural

ligand (FSH) for its binding site.[7] Instead, they bind to an allosteric site located within the

transmembrane domain (TMD) of the FSH receptor.[8][9] This binding induces a conformational

change in the receptor, leading to its activation and the initiation of downstream signaling

cascades.[9] This allosteric mechanism of action is a novel approach to modulating G protein-

coupled receptors (GPCRs) like the FSHR.[7]

These small-molecule allosteric modulators can lead to "biased signaling," where they

preferentially activate certain downstream pathways over others, offering a potential avenue for

developing drugs with more specific effects and fewer side effects.[8]

FSH Receptor Signaling Pathway
The FSH receptor is a G protein-coupled receptor primarily expressed on granulosa cells in the

ovary and Sertoli cells in the testis.[10] Its activation triggers a complex network of intracellular
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signaling pathways crucial for processes like follicular development and spermatogenesis.[1]

[10]

The canonical pathway involves the coupling of the activated receptor to the Gαs protein, which

stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] cAMP then activates Protein

Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription

factors like CREB, to regulate gene expression.[5]

In addition to the canonical Gαs pathway, the FSHR can activate several other signaling

cascades, including:

PI3K/Akt/mTOR pathway: Important for cell proliferation and survival.[10]

MAPK/ERK pathway: Often activated via transactivation of the Epidermal Growth Factor

Receptor (EGFR).[5][10]

β-Arrestin-dependent pathways: Involved in receptor desensitization, internalization, and G

protein-independent signaling.[8]

Gαq/11 coupling: Leading to the activation of phospholipase C and an increase in

intracellular calcium.[11]

Small-molecule allosteric modulators derived from 2-Cyclopentylethanamine bind to the

transmembrane domain, influencing these signaling cascades to elicit a physiological

response.
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Caption: FSH Receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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